H-D-缬氨酸叔丁酯盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

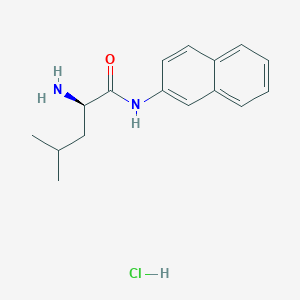

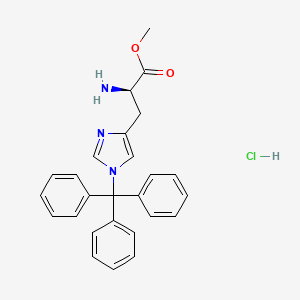

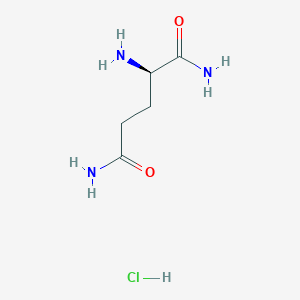

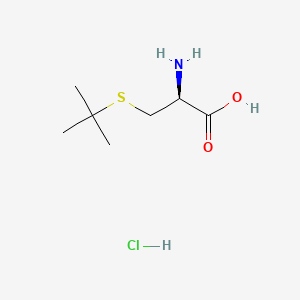

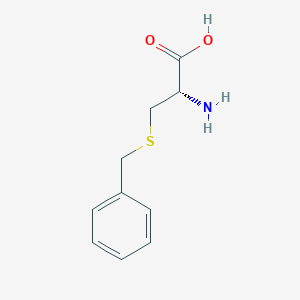

H-D-Val-OtBu.HCl, also known as D-Valine tert-butyl ester hydrochloride salt, is a derivative of the amino acid valine . It has a molecular weight of 209.7 .

Molecular Structure Analysis

The molecular formula of H-D-Val-OtBu.HCl is C9H20ClNO2 . The InChI code is 1S/C9H19NO2.ClH/c1-6(2)7(10)8(11)12-9(3,4)5;/h6-7H,10H2,1-5H3;1H/t7-;/m1./s1 .Physical And Chemical Properties Analysis

H-D-Val-OtBu.HCl is a solid substance that appears white to off-white . It has a molecular weight of 209.71 . The storage temperature is -20°C for the powder form, with a shelf life of 3 years . In solvent, it can be stored at -80°C for 6 months or at -20°C for 1 month .科学研究应用

肽模拟物中的立体选择性合成

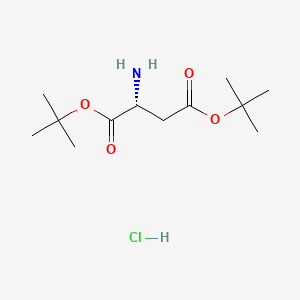

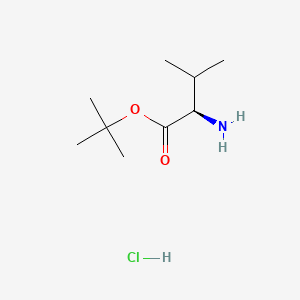

H-D-缬氨酸叔丁酯盐酸盐已用于新型肽模拟物的立体选择性合成中。这些化合物用 [CH(CF3)NH] 替代肽键,使用手性 α-氨基酸酯的动力学控制的 aza-Michael 加成合成。该过程显示出溶剂、碱、化学计量和侧链的强烈影响,使用 H-缬氨酸叔丁酯盐酸盐可实现高于 11:1 的非对映异构体比率 (Molteni、Volonterio 和 Zanda,2003 年)。

弹性蛋白肽中的核 Overhauser 增强

H-D-缬氨酸叔丁酯盐酸盐在涉及弹性蛋白肽的核 Overhauser 增强 (NOE) 实验的研究中被引用。该研究重点关注 HCO-Val1-Pro2-Gly3-Gly4-OMe 等弹性蛋白肽在各种溶剂中的行为,有助于理解蛋白质结构和相互作用 (Khaled 和 Urry,1976 年)。

药物分析中的电分析性能

在药物分析领域,H-D-缬氨酸叔丁酯盐酸盐出现在药物化合物的电分析研究中。它涉及方波伏安法等方法,用于测定各种制剂中的药物成分 (Eisele 等人,2014 年)。

在了解心血管风险中的作用

关于老年女性血浆同型半胱氨酸和亚甲基四氢叶酸还原酶突变的研究引用了 H-D-缬氨酸叔丁酯盐酸盐。该研究有助于了解与心脏病相关的心血管风险和遗传因素 (Passaro 等人,2001 年)。

肽中的构象表征

该化合物已用于末端封闭肽的构象表征中。这些研究涉及振动和电子圆二色性,增强了对肽结构及其相互作用的理解 (Yoder 等人,1997 年)。

蛋白质磁共振研究中的调查

合成多肽的磁共振研究,包括对 H-D-缬氨酸叔丁酯盐酸盐的引用,极大地促进了我们对蛋白质结构和功能的理解。此类研究在从生物化学到材料科学等领域都有应用 (Urry 等人,1975 年)。

安全和危害

The safety information for H-D-Val-OtBu.HCl includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

作用机制

Target of Action

H-D-Val-OtBu.HCl is a derivative of the amino acid valine . The primary targets of this compound are likely to be the same as those of valine, which plays a crucial role in various biological processes. Valine is an essential amino acid that is used in the biosynthesis of proteins .

Mode of Action

As a valine derivative, H-D-Val-OtBu.HCl may interact with its targets in a similar way to valine. It is known to influence the secretion of anabolic hormones, which are involved in muscle growth and repair . This suggests that H-D-Val-OtBu.HCl may bind to receptors or enzymes that regulate hormone secretion, thereby modulating their activity.

Biochemical Pathways

H-D-Val-OtBu.HCl, like other amino acid derivatives, is thought to influence several biochemical pathways. It has been found to affect the secretion of anabolic hormones, which are involved in various physiological processes such as muscle growth, fuel supply during exercise, and mental performance during stress-related tasks .

Pharmacokinetics

Valine is typically well-absorbed and distributed throughout the body, where it can be metabolized and eventually excreted .

Result of Action

The molecular and cellular effects of H-D-Val-OtBu.HCl are likely to be related to its influence on anabolic hormone secretion. By modulating the activity of these hormones, H-D-Val-OtBu.HCl may help to promote muscle growth, enhance fuel supply during exercise, and improve mental performance during stress-related tasks .

属性

IUPAC Name |

tert-butyl (2R)-2-amino-3-methylbutanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2.ClH/c1-6(2)7(10)8(11)12-9(3,4)5;/h6-7H,10H2,1-5H3;1H/t7-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUIVQIHTTVPKFS-OGFXRTJISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC(C)(C)C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)OC(C)(C)C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

104944-18-5 |

Source

|

| Record name | H-D-Val-OtBu hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。